molecular formula C14H21N2O3- B13853278 Azepan-3-amine;2-hydroxy-2-phenylacetate

Azepan-3-amine;2-hydroxy-2-phenylacetate

Cat. No.: B13853278
M. Wt: 265.33 g/mol
InChI Key: LIYRZJUVVLQTRU-UHFFFAOYSA-M
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Description

Azepan-3-amine;2-hydroxy-2-phenylacetate is a salt complex comprising azepan-3-amine (a seven-membered azacycloheptane derivative) and 2-hydroxy-2-phenylacetic acid (mandelic acid). This compound is structurally characterized by the azepane ring system, which confers unique conformational flexibility compared to smaller cyclic amines, and the mandelate anion, known for its chiral center and bioactive properties. The mandelate moiety is also utilized in esters (e.g., methyl, ethyl derivatives) as precursors in organic synthesis and forensic analysis .

Properties

Molecular Formula

C14H21N2O3-

Molecular Weight

265.33 g/mol

IUPAC Name

azepan-3-amine;2-hydroxy-2-phenylacetate

InChI

InChI=1S/C8H8O3.C6H14N2/c9-7(8(10)11)6-4-2-1-3-5-6;7-6-3-1-2-4-8-5-6/h1-5,7,9H,(H,10,11);6,8H,1-5,7H2/p-1

InChI Key

LIYRZJUVVLQTRU-UHFFFAOYSA-M

Canonical SMILES

C1CCNCC(C1)N.C1=CC=C(C=C1)C(C(=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azepan-3-amine;2-hydroxy-2-phenylacetate can be achieved through various synthetic routes. One common method involves the use of 2-(2-formylphenoxy)acetic acid as a bifunctional building block in a one-pot reaction with different amines and nucleophilic reagents . This method does not require a catalyst, making it a straightforward and efficient approach.

Industrial Production Methods: In industrial settings, the production of this compound often involves multicomponent heterocyclization reactions. These reactions are advantageous because they allow for the simultaneous formation of multiple bonds, leading to the efficient synthesis of complex molecules . The use of microwave irradiation and solvent-free conditions can further enhance the efficiency and yield of these reactions .

Chemical Reactions Analysis

Types of Reactions: Azepan-3-amine;2-hydroxy-2-phenylacetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophilic reagents like amines and alcohols .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of ketones and aldehydes, while reduction reactions typically produce alcohols and amines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Cyclopropanamine Mandelate Salts

Compounds like 2-(4-Chloro-3-fluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate (MW: 303.33, CAS: PA 47 11960) and (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate (CAS: 376608-71-8) share the mandelate anion but differ in the amine component.

Ester Derivatives of 2-Hydroxy-2-Phenylacetate

  • Methyl 2-phenylacetoacetate (CAS: 16648-44-5): A crystalline solid (MW: 192.2) used as a precursor in amphetamine synthesis. Its α-acetyl group increases reactivity in condensation reactions compared to the mandelate anion .
  • Ethyl 2-phenylacetoacetate (CAS: 5413-05-8, MW: 206.24): Similar to the methyl ester but with enhanced lipophilicity due to the ethyl group, influencing its pharmacokinetic profile .
  • Isopropyl 2-hydroxy-2-phenylacetate (CAS: 4118-51-8, MW: 194.23): Lacks the amine component but shares the mandelate backbone. Its isopropyl group may alter volatility and storage stability .

Stereochemical Variants

The (R)- and (S)-enantiomers of ethyl 2-hydroxy-2-phenylacetate (CAS: 10606-72-1 and 13704-09-1) demonstrate the importance of chirality in biological activity. The target compound’s mandelate anion likely exhibits enantiomer-specific interactions, similar to these esters .

Data Tables

Compound Name Molecular Formula MW CAS Number Key Features
Azepan-3-amine;2-hydroxy-2-phenylacetate C13H19NO3 261.3 Not provided Flexible azepane ring; mandelate anion for potential chiral specificity
2-(4-Fluorophenyl)cyclopropanamine mandelate C17H18FNO3 303.3 PA 47 11970 Fluorine substituent enhances metabolic stability; cyclopropane rigidity
Methyl 2-phenylacetoacetate C11H12O3 192.2 16648-44-5 Precursor for amphetamines; crystalline solid, stable at -20°C
(R)-Ethyl 2-hydroxy-2-phenylacetate C10H12O3 180.2 10606-72-1 Chiral ester; influences enantioselective synthesis

Research Findings

  • Synthetic Utility : Ethyl aroylacetates with substituted phenyl groups (e.g., 4-azidofurazan-3-amine derivatives) are synthesized for heterocyclic chemistry applications, highlighting the versatility of mandelate-related intermediates .
  • Forensic Relevance : Methyl 2-phenylacetoacetate is flagged as a controlled precursor due to its role in illicit drug synthesis, underscoring the need for regulated handling .

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